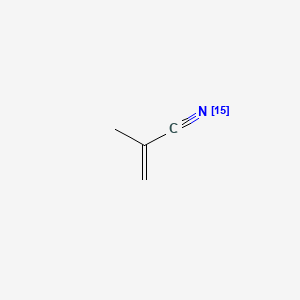

2-Methylprop-2-en(15N)nitrile

Descripción general

Descripción

2-Methylprop-2-en(15N)nitrile, also known as methacrylonitrile, is an unsaturated aliphatic nitrile. It is a clear, colorless to slightly yellow liquid with a bitter almond odor. This compound is widely used in the preparation of homopolymers, copolymers, elastomers, and plastics. It also serves as a chemical intermediate in the preparation of acids, amides, amines, esters, and other nitriles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-en(15N)nitrile can be achieved through various methods. One common method involves the dehydration of 2-methyl-2-hydroxypropanenitrile using phosphorus pentoxide. Another method includes the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic dehydration of 2-methyl-2-hydroxypropanenitrile. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Methylprop-2-en(15N)nitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or amides.

Reduction: Reduction of this compound can yield amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Methacrylic acid or methacrylamide.

Reduction: 2-Methylprop-2-enamine.

Substitution: Various substituted methacrylonitrile derivatives.

Aplicaciones Científicas De Investigación

2-Methylprop-2-en(15N)nitrile has numerous applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

Industry: It is employed in the production of plastics, elastomers, and resins.

Mecanismo De Acción

The mechanism of action of 2-Methylprop-2-en(15N)nitrile involves its ability to undergo polymerization and form stable polymers. This compound can interact with various molecular targets, including enzymes and receptors, through its nitrile group. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Acrylonitrile: Similar in structure but lacks the methyl group.

2-Cyanopropene: Similar but with different substitution patterns.

Isopropenyl cyanide: Another similar compound with slight structural variations.

Uniqueness

2-Methylprop-2-en(15N)nitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable polymers and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Actividad Biológica

2-Methylprop-2-en(15N)nitrile, commonly known as methacrylonitrile, is an unsaturated aliphatic nitrile with the chemical formula CHN. This compound is significant in various industrial applications and has garnered interest in biological research due to its potential as a precursor for biologically active compounds. Understanding its biological activity is crucial for its applications in pharmaceuticals and materials science.

This compound is characterized by a clear, colorless to slightly yellow liquid form with a bitter almond odor. It can be synthesized via several methods, including the dehydration of 2-methyl-2-hydroxypropanenitrile or through the reaction of isobutylene with hydrogen cyanide in the presence of a catalyst like sulfuric acid.

Table 1: Synthesis Methods

| Method | Description |

|---|---|

| Dehydration of 2-methyl-2-hydroxypropanenitrile | Utilizes phosphorus pentoxide to remove water, forming methacrylonitrile. |

| Reaction with hydrogen cyanide | Involves isobutylene reacting with hydrogen cyanide under acidic conditions. |

Biological Activity

The biological activity of this compound primarily stems from its ability to act as a precursor for various biologically active compounds. Its nitrile group allows for significant interactions at the molecular level, influencing enzyme activity and receptor binding.

The mechanism by which this compound exerts its biological effects includes:

- Polymerization : The compound can polymerize to form stable polymers, which may have unique biological properties.

- Molecular Interactions : The nitrile group can participate in hydrogen bonding and other interactions that affect biological pathways .

Case Studies and Research Findings

Research indicates that methacrylonitrile has been explored for its potential applications in drug development and materials science. For instance:

- Pharmaceutical Applications : Studies have shown that derivatives of methacrylonitrile exhibit antimicrobial properties, making them suitable for developing new antibiotics.

- Polymer Science : The compound is utilized in synthesizing polymers that possess enhanced mechanical properties and biocompatibility, which are essential for biomedical applications .

- Toxicological Assessments : Investigations into the toxicological profiles of methacrylonitrile suggest that while it can be beneficial in small quantities, higher concentrations may pose risks, necessitating careful handling in laboratory settings.

Table 2: Biological Activities of Methacrylonitrile Derivatives

Propiedades

IUPAC Name |

2-methylprop-2-en(15N)nitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c1-4(2)3-5/h1H2,2H3/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCMBHHDWRMZGG-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857957 | |

| Record name | 2-Methylprop-2-ene(~15~N)nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204523-22-8 | |

| Record name | 2-Methylprop-2-ene(~15~N)nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.